3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a type of heterocyclic compound . Heterocyclic compounds have been attracting the vast attention of researchers over the years because of their great therapeutic uses .
Synthesis Analysis
The synthesis of similar thiazolopyrimidine hybrid molecules has been reported in the literature . These molecules were efficiently prepared in several steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of similar compounds has been established by spectral data and a single-crystal X-ray diffraction analysis . The NMR and HRMS analysis of these compounds confirmed their structures .Chemical Reactions Analysis
The reaction of thiazoles with thiourea yielded hybrid molecules in an excellent yield . Also, N-alkylated 4-pyridones were obtained through a one-pot procedure involving either normal or interrupted Pummerer reactions between triflic anhydride activated sulfoxides and 4-fluoropyridine derivatives, followed by hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one of the compounds was a colorless solid with a melting point of 236–238 °C .Scientific Research Applications
Heterocyclic Compounds in Optoelectronics
Research into quinazolines, a group known for their broad spectrum of biological activities, reveals extensive applications in electronic devices, including luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems significantly enhances the creation of novel optoelectronic materials. For instance, aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have demonstrated crucial electroluminescent properties for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. This suggests that similar structural motifs in compounds like 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide may offer promising pathways for developing new materials in the optoelectronic industry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological and Medicinal Applications
Benzothiazole derivatives exhibit a variety of pharmacological activities, indicating the benzothiazole scaffold's importance in medicinal chemistry. These compounds have been associated with anti-viral, anti-microbial, anti-inflammatory, and anti-cancer activities, among others. The unique structure of benzothiazole and its derivatives enhances activities with less toxic effects, suggesting that related compounds could play a significant role in developing new therapeutic agents. This underlines the potential of exploring this compound for similar biological applications, given its structural complexity and the presence of a thiazolo[5,4-b]pyridin moiety (Bhat & Belagali, 2020).
Environmental Impact and Biodegradation
The study of condensed thiophenes, a significant portion of organosulfur compounds in petroleum, highlights the environmental impact and biodegradation pathways of such compounds. Given the structural similarities, research into the environmental fate, toxicity, and biodegradation of thiophene-based compounds can provide valuable insights into managing and mitigating the environmental impact of structurally related compounds, including this compound. Understanding these aspects is crucial for developing environmentally friendly chemical processes and materials (Kropp & Fedorak, 1998).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
N-heterocyclic compounds showed potent pi3k inhibitory activity , and thiazole derivatives have been found to have diverse biological activities .
Action Environment
The presence of hydrophobic substituents in both heterocyclic fused and phenyl rings of similar compounds improves their biological effects .
Future Directions
Properties
IUPAC Name |
3-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-25-15-4-2-5-16(12-15)27(23,24)22-14-9-7-13(8-10-14)18-21-17-6-3-11-20-19(17)26-18/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEUVTPUHGTCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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